4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperidine ring, a bromophenyl group, and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The dimethoxyphenol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazine: Shares the bromophenyl group and piperazine ring but lacks the dimethoxyphenol moiety.
2,6-Dimethoxyphenol: Contains the dimethoxyphenol group but lacks the piperidine and bromophenyl groups.
N-(2-Bromophenyl)piperidine: Similar structure but lacks the dimethoxyphenol group.
Uniqueness
4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the bromophenyl group, piperidine ring, and dimethoxyphenol moiety allows for diverse interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C20H25BrN2O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-[[4-(2-bromoanilino)piperidin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-18-11-14(12-19(26-2)20(18)24)13-23-9-7-15(8-10-23)22-17-6-4-3-5-16(17)21/h3-6,11-12,15,22,24H,7-10,13H2,1-2H3 |
InChI Key |
RSTPEQPFKBJWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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